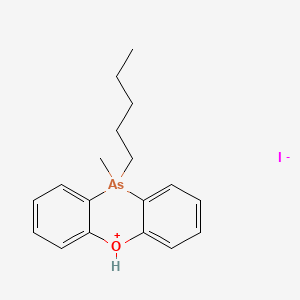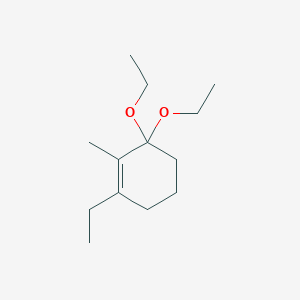
3,3-Diethoxy-1-ethyl-2-methylcyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diethoxy-1-ethyl-2-methylcyclohex-1-ene is an organic compound belonging to the class of cycloalkenes. This compound is characterized by a cyclohexene ring substituted with ethoxy and methyl groups, making it a versatile molecule in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethoxy-1-ethyl-2-methylcyclohex-1-ene typically involves the alkylation of cyclohexanone derivatives. One common method is the reaction of cyclohexanone with ethyl iodide in the presence of a strong base, followed by the addition of diethyl ether to introduce the ethoxy groups. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium or platinum can enhance the reaction efficiency and selectivity. Additionally, purification steps like distillation and recrystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 3,3-Diethoxy-1-ethyl-2-methylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into saturated cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where reagents like sodium ethoxide can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium ethoxide in ethanol.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
科学的研究の応用
3,3-Diethoxy-1-ethyl-2-methylcyclohex-1-ene finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 3,3-Diethoxy-1-ethyl-2-methylcyclohex-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions and conjugation with biomolecules.
類似化合物との比較
3-Ethyl-2-methylcyclohexene: Similar structure but lacks the ethoxy groups.
3,3-Diethoxy-2-methylcyclohexene: Similar but without the ethyl group.
3,3-Diethoxy-1-methylcyclohexene: Similar but with a different substitution pattern.
Uniqueness: 3,3-Diethoxy-1-ethyl-2-methylcyclohex-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethoxy and methyl groups enhances its reactivity and versatility in synthetic applications compared to its analogs.
特性
CAS番号 |
61365-85-3 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC名 |
3,3-diethoxy-1-ethyl-2-methylcyclohexene |
InChI |
InChI=1S/C13H24O2/c1-5-12-9-8-10-13(11(12)4,14-6-2)15-7-3/h5-10H2,1-4H3 |
InChIキー |
DBOYCKRQMUPVNN-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(CCC1)(OCC)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro-](/img/structure/B14583484.png)
![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine](/img/structure/B14583492.png)
![1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14583495.png)
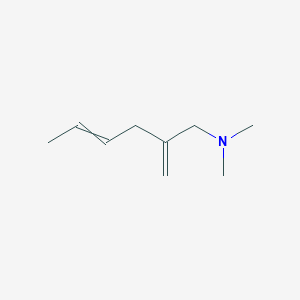

![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one](/img/structure/B14583522.png)
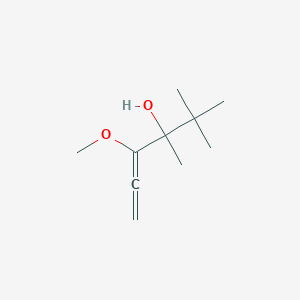
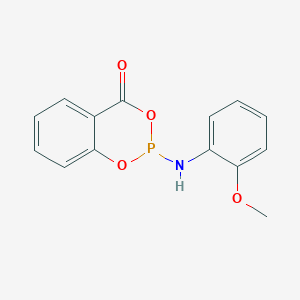
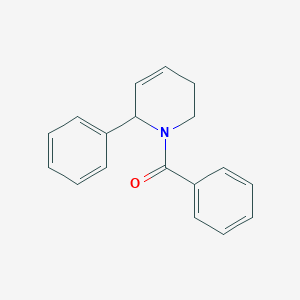

![6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14583562.png)
![(5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone](/img/structure/B14583567.png)
![1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14583569.png)
